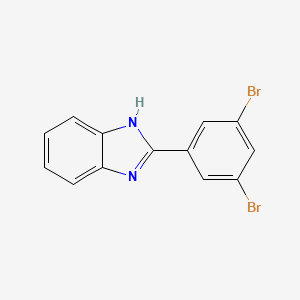
2-(3,5-dibromophenyl)-1H-Benzimidazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3,5-dibromophenyl)-1H-Benzimidazole is a chemical compound that belongs to the benzimidazole family Benzimidazoles are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-dibromophenyl)-1H-Benzimidazole typically involves the condensation of o-phenylenediamine with 3,5-dibromobenzaldehyde under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as hydrochloric acid or sulfuric acid, and the mixture is heated to facilitate the formation of the benzimidazole ring.
Industrial Production Methods
For industrial-scale production, the process may involve the use of more efficient catalysts and optimized reaction conditions to increase yield and purity. The use of continuous flow reactors and automated systems can also enhance the scalability and reproducibility of the synthesis.
化学反応の分析
Types of Reactions
2-(3,5-dibromophenyl)-1H-Benzimidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of partially or fully reduced benzimidazole derivatives.
Substitution: The bromine atoms in the phenyl ring can be substituted with other nucleophiles, such as amines, thiols, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3), to facilitate the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted benzimidazole derivatives.
科学的研究の応用
2-(3,5-dibromophenyl)-1H-Benzimidazole has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Explored for its anticancer activity, particularly in the development of new chemotherapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 2-(3,5-dibromophenyl)-1H-Benzimidazole involves its interaction with various molecular targets and pathways. For example, in anticancer research, the compound has been shown to inhibit the activity of mitochondrial thioredoxin reductase (TrxR), leading to the accumulation of reactive oxygen species (ROS) and the induction of apoptosis in cancer cells . The presence of bromine atoms enhances the compound’s ability to interact with specific enzymes and proteins, thereby modulating their activity.
類似化合物との比較
Similar Compounds
2-(3,5-dichlorophenyl)-1H-Benzimidazole: Similar structure but with chlorine atoms instead of bromine.
2-(3,5-difluorophenyl)-1H-Benzimidazole: Contains fluorine atoms, which can alter the compound’s reactivity and biological activity.
2-(3,5-dimethylphenyl)-1H-Benzimidazole: Methyl groups replace the bromine atoms, affecting the compound’s steric and electronic properties.
Uniqueness
2-(3,5-dibromophenyl)-1H-Benzimidazole is unique due to the presence of bromine atoms, which confer distinct reactivity and biological activity compared to its analogs. The bromine atoms enhance the compound’s ability to participate in halogen bonding and other interactions, making it a valuable scaffold for the development of new drugs and materials.
特性
分子式 |
C13H8Br2N2 |
|---|---|
分子量 |
352.02 g/mol |
IUPAC名 |
2-(3,5-dibromophenyl)-1H-benzimidazole |
InChI |
InChI=1S/C13H8Br2N2/c14-9-5-8(6-10(15)7-9)13-16-11-3-1-2-4-12(11)17-13/h1-7H,(H,16,17) |
InChIキー |
DQTATYHCERQJOM-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)NC(=N2)C3=CC(=CC(=C3)Br)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















